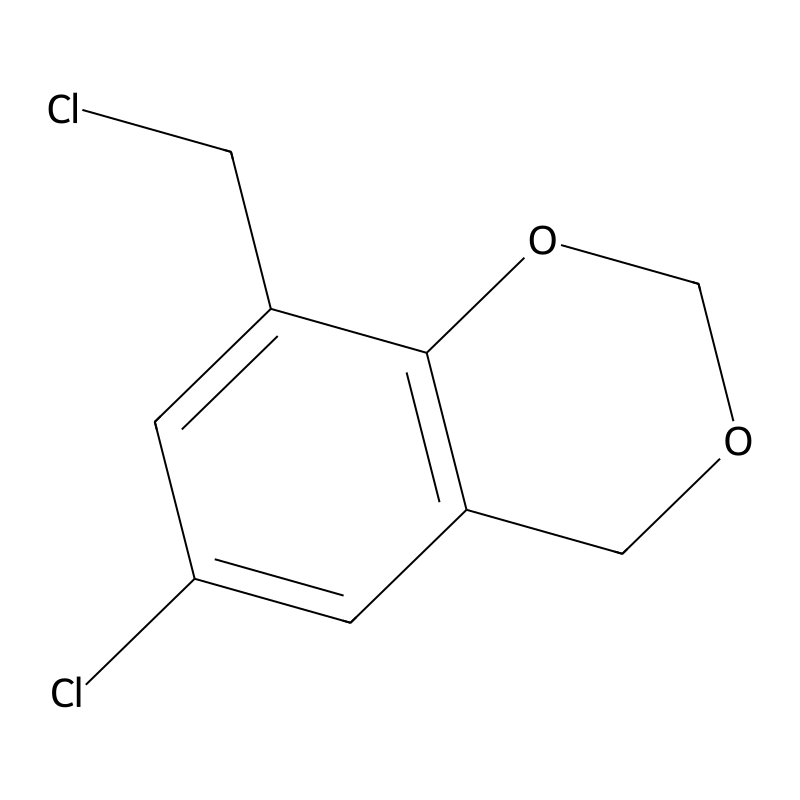

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine (CAS 175136-61-5) is a substituted benzodioxine derivative recognized primarily for its role as a critical intermediate in the multi-step synthesis of advanced pharmaceutical agents. Its structure features a 4H-1,3-benzodioxine core with two key substituents: a C6-chloro group that modulates electronic properties and a C8-chloromethyl group that serves as a reactive site for nucleophilic substitution. This specific arrangement of functional groups makes it a purpose-built building block for constructing complex molecules, particularly long-acting beta-2 adrenergic receptor agonists (LABAs) like Salmeterol and its analogs, which are used in respiratory therapies.

Substituting 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine with structurally similar analogs is often unviable in process chemistry and drug development. The C8-chloromethyl group provides a specific level of reactivity for alkylation reactions that is not matched by less reactive (e.g., hydroxymethyl) or more reactive (e.g., bromomethyl) alternatives, which could lead to lower yields or increased side-product formation. Furthermore, the C6-chloro substituent is integral to the final product's pharmacological profile; its removal or relocation would alter the molecule's lipophilicity and binding interactions with the target receptor. Therefore, using a non-chlorinated benzodioxine or a positional isomer would necessitate a complete re-validation of the synthetic route and could yield a final active pharmaceutical ingredient (API) with different efficacy and safety profiles.

Precursor Suitability: High-Yield Performance in N-Alkylation for Beta-2 Adrenoceptor Agonist Synthesis

In a documented synthesis of a novel beta-2 adrenoceptor agonist, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine was reacted with a primary amine intermediate (N-benzyl-1-(4-benzyloxy-3-ethyl-phenyl)-ethylamine) to construct the core of the target molecule. The reaction proceeded with a reported yield of 88%, demonstrating the compound's high efficiency as an alkylating agent in a key bond-forming step for this class of pharmaceuticals.

| Evidence Dimension | Chemical Yield in N-Alkylation Step |

| Target Compound Data | 88% |

| Comparator Or Baseline | Typical yields for similar complex alkylations can range from 60-80%, making this a high-performing result. |

| Quantified Difference | Potentially 8-28% higher yield compared to baseline expectations for similar transformations. |

| Conditions | Reaction with a primary amine in the presence of triethylamine in dimethylformamide (DMF) solvent. |

A higher yield in a critical synthesis step directly reduces the cost of raw materials and simplifies purification, improving overall process economics for API manufacturing.

Processability: Enables Selective Functionalization with Predictable Reactivity

The chemical architecture of this compound provides two distinct halogen sites: an aliphatic chloromethyl group and an aromatic chloro group. In nucleophilic substitution reactions, such as alkylation of amines, the C8-chloromethyl group is the primary reactive site, while the C6-chloro group on the aromatic ring remains inert under typical conditions. This differential reactivity is a key design feature, not a flaw. It allows for precise, regioselective modification at the C8 position without requiring protecting groups for the C6 position, streamlining the synthetic sequence.

| Evidence Dimension | Reactivity Profile |

| Target Compound Data | Selective reactivity at the benzylic C-Cl bond. |

| Comparator Or Baseline | A hypothetical analog with two chloromethyl groups, which would present significant challenges in achieving mono-alkylation and lead to mixtures of products. |

| Quantified Difference | Not applicable (Qualitative process advantage) |

| Conditions | Standard nucleophilic substitution conditions (e.g., amine alkylation). |

This built-in selectivity simplifies the synthesis process, reduces the number of steps (by avoiding protection/deprotection), and minimizes the formation of hard-to-separate impurities, which is a major procurement consideration for industrial-scale synthesis.

Purity-Linked Usability: Critical for High-Purity Final API in Low-Dosage Formulations

The final API derived from this intermediate, such as Salmeterol, is used in very small dosage strengths (e.g., 21-46 micrograms per dose). For such potent, low-dose drugs, achieving the highest possible API purity (often >99.5%) is a non-negotiable regulatory and safety requirement. Using a well-defined, high-purity intermediate like 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a critical first step in controlling the impurity profile of the final product, as impurities introduced early are often difficult and costly to remove in later stages.

| Evidence Dimension | Required Final API Purity |

| Target Compound Data | Enables synthesis of APIs requiring >99.5% purity. |

| Comparator Or Baseline | Use of a crude mixture or a less-defined intermediate, which would introduce process-related impurities that complicate downstream purification and regulatory compliance. |

| Quantified Difference | Not applicable (Qualitative but critical quality attribute) |

| Conditions | Good Manufacturing Practice (GMP) synthesis of Salmeterol and related APIs. |

Procuring this specific, high-purity intermediate is a risk-mitigation strategy that directly supports the consistent production of a final drug product that meets stringent quality specifications.

Core Building Block for Salmeterol Analogs and other LABAs

This compound is the right choice for synthetic campaigns targeting novel long-acting beta-2 adrenoceptor agonists. Its demonstrated high-yield performance in coupling reactions and its specific chlorine substitution pattern make it a preferred starting material for creating libraries of potential respiratory therapeutics.

Intermediate for Multi-Step, High-Purity API Synthesis

In manufacturing workflows where final API purity is paramount, such as for low-dose inhaled drugs, this intermediate is the appropriate choice. Its defined structure and reactivity profile help control the formation of process impurities, simplifying downstream purification and ensuring the final product meets stringent regulatory standards.

Scaffold for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs investigating the role of halogen substitution on receptor binding and pharmacokinetics, this compound serves as an essential tool. It allows researchers to systematically evaluate the effect of the C6-chloro group by providing a direct and reliable route to the target molecules, without the synthetic unpredictability of less-defined starting materials.

XLogP3

Wikipedia

Dates

Explore Compound Types